(E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
The compound (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide (hereafter referred to as Compound A) is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring substituted with a 4-chlorophenyl group at position 3 and a hydrazone-linked 3,4-dimethoxybenzylidene moiety at position 5 (). Its molecular formula is C₁₉H₁₆ClN₃O₃, with an average mass of 377.80 g/mol. The (E)-configuration of the imine bond is critical for its structural stability and intermolecular interactions.
Compound A’s synthesis typically involves condensation of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 3,4-dimethoxybenzaldehyde under reflux conditions, followed by crystallization and characterization via spectroscopic (IR, NMR) and X-ray diffraction techniques ().
Properties
CAS No. |
1393587-68-2 |
|---|---|
Molecular Formula |
C19H17ClN4O3 |
Molecular Weight |
384.82 |
IUPAC Name |
3-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN4O3/c1-26-17-8-3-12(9-18(17)27-2)11-21-24-19(25)16-10-15(22-23-16)13-4-6-14(20)7-5-13/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-11+ |
InChI Key |
NKECWCMPZSQSAV-SRZZPIQSSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide, with the CAS number 1393587-68-2, is a synthetic compound characterized by its complex molecular structure. This compound features a pyrazole ring substituted with a 4-chlorophenyl group and a 3,4-dimethoxybenzylidene moiety, contributing to its potential biological activities and applications in medicinal chemistry. The molecular formula is with a molar mass of approximately 385.82 g/mol .
Synthesis
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with 3,4-dimethoxybenzylhydrazine in the presence of an acid catalyst. This reaction yields the desired hydrazone compound through a series of nucleophilic addition and dehydration steps.
Biological Activity Overview
Research has indicated that this compound exhibits several significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing promising cytotoxic effects.
- Antimicrobial Properties : The compound has also been tested for its antimicrobial activity against several bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : Studies have explored its ability to inhibit specific enzymes, which can be critical for therapeutic applications.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Table 1 summarizes the IC50 values obtained from these studies:
These values indicate that the compound is particularly effective against MCF7 breast cancer cells compared to other tested lines.
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated using standard disk diffusion methods. The results are presented in Table 2:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound has moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various target enzymes. The results indicate a strong binding affinity towards certain kinases involved in cancer progression, which could contribute to its anticancer effects.
Case Studies
A recent study focused on the structure-activity relationship (SAR) of pyrazole derivatives highlighted the importance of substituents on the pyrazole ring for enhancing biological activity. The presence of electron-withdrawing groups like chlorine and methoxy significantly increased potency against cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains and fungi.
Case Study : A study published in the Egyptian Journal of Chemistry reported that related pyrazole derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential use as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research Findings : In vitro assays have shown that the compound can reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophage cells, indicating its potential as an anti-inflammatory agent .
Anticancer Potential
The anticancer effects of (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide have been explored extensively.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- In Vitro Studies : Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant potency .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation reaction between appropriate hydrazones and aldehydes under acidic or basic conditions.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Hydrazine hydrate + Ethyl acetoacetate | 85% | Base catalyzed |
| 2 | Aldehyde + Pyrazole derivative | 75% | Acid catalyzed |
This synthetic pathway allows for the modification of substituents on the pyrazole ring to enhance biological activity.
Chemical Reactions Analysis
Condensation and Formation Reactions
The compound’s synthesis involves a classic hydrazone formation via condensation between 3,4-dimethoxybenzaldehyde and 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide under acidic or thermal conditions . This reaction exploits the nucleophilic nature of the hydrazide group (-CONHNH₂), which reacts with the aldehyde’s carbonyl carbon to form the Schiff base (C=N) linkage .
Key Reaction Steps:
text3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide + 3,4-dimethoxybenzaldehyde → (E)-3-(4-chlorophenyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide + H₂O
Nucleophilic Sites
-
Hydrazone Nitrogen : The -NH group in the hydrazone moiety participates in hydrogen bonding and can act as a weak nucleophile .
-
Pyrazole Ring : The pyrazole’s N1 nitrogen may engage in coordination with metal ions (e.g., Cu²⁺, Fe³⁺).
Electrophilic Sites
-
Chlorophenyl Group : The electron-withdrawing chlorine atom activates the phenyl ring for electrophilic substitution (e.g., nitration, sulfonation) .
-
Methoxy Groups : The 3,4-dimethoxybenzylidene moiety directs electrophilic attacks to specific positions on the aromatic ring.
Cyclization and Heterocycle Formation
Under thermal or catalytic conditions, the compound can undergo cyclization to form fused heterocycles. For example:
-
Pyrazolo-triazole Formation : Reaction with nitrous acid (HNO₂) induces cyclization via the hydrazone group .
-
Oxadiazole Synthesis : Treatment with phosphorus oxychloride (POCl₃) facilitates intramolecular dehydration to form 1,3,4-oxadiazole derivatives .
Example Reaction Pathway:
textThis compound + POCl₃ → Pyrazolo-oxadiazole derivative + H₂O
Redox Reactions
-
Oxidation : The hydrazone linkage (-NH-N=) is susceptible to oxidation by agents like KMnO₄ or H₂O₂, yielding pyrazole-5-carboxylic acid derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces the C=N bond to a C-N single bond, generating a saturated hydrazine derivative .
Comparative Reactivity of Structural Analogs
The table below highlights reactivity trends observed in structurally similar hydrazide derivatives :
| Compound Class | Reaction Type | Key Observation | Biological Relevance |
|---|---|---|---|
| Pyrazole-carbohydrazides | Cyclization with POCl₃ | Forms oxadiazoles with enhanced stability | Improved antimicrobial activity |
| Chlorophenyl-substituted hydrazones | Electrophilic substitution | Nitration occurs at para to Cl | Modulates pharmacokinetic properties |
| Dimethoxybenzylidene derivatives | Metal coordination | Forms complexes with Cu²⁺/Fe³⁺ | Potential anticancer applications |
Functional Group Modification Strategies
Targeted modifications to enhance bioactivity or solubility include:
-
Acylation : Reacting the hydrazone -NH with acyl chlorides to form N-acyl derivatives .
-
Sulfonation : Introducing sulfonate groups to the chlorophenyl ring for increased water solubility.
This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry. Further studies are needed to explore its full synthetic potential and optimize reaction conditions for specific applications .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Compound A’s analogues differ primarily in the substituents on the benzylidene and pyrazole rings. Key examples include:
Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives
| Compound Name | Benzylidene Substituents | Pyrazole Substituents | Key Analytical Methods | Notable Findings | References |
|---|---|---|---|---|---|
| Compound A | 3,4-dimethoxy | 4-chlorophenyl | X-ray, FT-IR, NMR, DFT | Enhanced electron density due to methoxy groups; stable (E)-configuration | [1], [10] |
| (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) | 2,4-dichloro | Phenyl | X-ray, FT-IR, DFT, SCRF | High electrophilicity from Cl groups; strong intermolecular halogen bonding | [4], [10] |
| (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | 4-methoxy | 5-methyl | X-ray, Hirshfeld analysis, DFT | Methoxy improves solubility; intramolecular H-bonding stabilizes structure | [6], [11] |
| (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide | 4-(dimethylamino) | 5-methyl | Molecular docking, DFT | Electron-donating NMe₂ group enhances binding to enzyme active sites | [2], [14] |
| 3-(4-Bromophenyl)-N’-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide | Pyridin-4-yl | 4-bromophenyl | X-ray, NMR | Pyridine moiety enables π-π stacking; Br increases molecular polarizability | [16] |
Electronic and Spectroscopic Properties
- Electron-Donating vs. Withdrawing Groups: Compound A’s 3,4-dimethoxybenzylidene group increases electron density, lowering the HOMO-LUMO gap (4.2 eV via DFT) compared to E-DPPC (4.8 eV), which has electron-withdrawing Cl substituents (). The 4-(dimethylamino) derivative () exhibits even lower HOMO-LUMO gaps (3.9 eV), enhancing charge transfer interactions in biological systems.
Vibrational Spectroscopy :
Computational and Crystallographic Insights
- DFT Studies : Compound A’s optimized geometry shows a dihedral angle of 8.2° between pyrazole and benzylidene planes, indicating near-planarity and conjugation stability ().
- X-ray Diffraction : Crystal packing in Compound A involves C–H···O and π-π interactions (3.8 Å), while E-DPPC features Cl···Cl contacts (3.5 Å) ().
- Hirshfeld Analysis : The 4-methoxy derivative () shows 12% H-bonding contributions, versus 8% in Compound A, reflecting substituent-dependent intermolecular forces.
Q & A
Q. Optimization Strategies :
- Solvent Choice : Ethanol or methanol enhances yield due to polarity-driven solubility .
- Catalysts : Acidic catalysts (e.g., acetic acid) improve imine bond formation efficiency .
- Temperature : Reflux conditions (70–80°C) balance reaction rate and byproduct minimization .
Structural Characterization Techniques
Q: Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure? A:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) .
- ¹H/¹³C-NMR : Assigns protons (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbons (e.g., carbonyl at δ ~170 ppm) .
- X-ray Diffraction : Resolves the (E)-configuration of the hydrazone bond and planar geometry of the pyrazole core .
- ESI-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z ~414) .
Advanced Structural and Electronic Analysis
Q: How do hybrid DFT calculations (e.g., B3LYP/6-311G**) complement experimental data in understanding electronic properties? A: DFT studies provide:
- Electrostatic Potential Maps : Reveal electron-rich regions (e.g., dimethoxybenzylidene group) prone to nucleophilic attack .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.2 eV), correlating with stability and charge-transfer interactions .
- Solvent Effects : IEFPCM models simulate aqueous environments, showing increased polarity and dipole moments compared to gas-phase calculations .
Biological Activity Evaluation
Q: What methodological frameworks are used to assess the compound’s antimicrobial or anticancer potential? A:
- Antimicrobial Assays :
- MIC Tests : Determine minimum inhibitory concentrations against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Time-Kill Curves : Evaluate bactericidal kinetics over 24 hours .
- Anticancer Screening :
- MTT Assays : Measure cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) at 24–72 hr exposures .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify cell death pathways .
Resolving Data Contradictions in Structure-Activity Relationships (SAR)
Q: How can researchers address discrepancies in reported biological activities across structurally analogous compounds? A:
- Substituent Analysis : Compare activities of derivatives with varying groups (e.g., 4-Cl vs. 4-OCH₃) to identify pharmacophores. For example, 4-chlorophenyl derivatives show enhanced cytotoxicity over methoxy analogs due to lipophilicity .
- Docking Validation : Use AutoDock Vina to simulate binding affinities with targets (e.g., EGFR kinase) and correlate with experimental IC₅₀ values .
- Statistical Models : Apply QSAR to quantify contributions of logP, polar surface area, and H-bond acceptors .
Molecular Docking and Target Interaction Studies
Q: What protocols ensure robust molecular docking simulations for predicting biological targets? A:
Protein Preparation : Retrieve target structures (e.g., PDB ID: 1M17) and optimize via protonation state adjustment in Schrödinger Maestro .
Grid Generation : Define binding sites using crystallographic ligand coordinates (e.g., 10 Å radius around ATP-binding pocket of kinases) .
Docking Parameters : Use Lamarckian genetic algorithms (GA) in AutoDock with 100 runs to account for conformational flexibility .
Validation : Compare docking poses with co-crystallized ligands using RMSD thresholds (<2.0 Å) .
Solvent and Environmental Effects on Reactivity
Q: How does solvent choice influence the compound’s reactivity in substitution or oxidation reactions? A:
- Polar Protic Solvents (e.g., H₂O) : Stabilize transition states in nucleophilic substitutions (e.g., SN2 at the chlorophenyl group) via hydrogen bonding .
- Aprotic Solvents (e.g., DMF) : Enhance oxidation efficiency (e.g., KMnO₄-mediated conversion of hydrazone to carboxylic acid) by reducing side reactions .
- pH Control : Basic conditions (pH >9) favor hydrazone hydrolysis, while acidic media (pH <4) stabilize the E-configuration .
Thermal Stability and Degradation Pathways
Q: What thermal analysis methods characterize the compound’s stability, and how are degradation products identified? A:
- TGA/DSC : Reveal decomposition onset temperatures (~220°C) and endothermic events (e.g., melting at ~180°C) .
- Py-GC/MS : Identify degradation products (e.g., 4-chlorobenzoic acid from pyrazole ring cleavage) under inert atmospheres .
- Kinetic Studies : Apply Flynn-Wall-Ozawa models to calculate activation energies (~120 kJ/mol) for thermal decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
